molecular formula C19H20N4O B2990339 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline CAS No. 883964-01-0

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline

Cat. No.: B2990339
CAS No.: 883964-01-0
M. Wt: 320.396
InChI Key: BHKQMKVEIQZCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at position 2 and a 4-phenylpiperazinyl group at position 3. Quinoxaline derivatives are renowned for their diverse pharmacological properties, including antipsychotic, antidepressant, and antiviral activities . The methoxy group enhances solubility and modulates electronic effects, while the 4-phenylpiperazine moiety is critical for receptor interactions, particularly with serotonergic and dopaminergic systems .

Properties

IUPAC Name

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-19-18(20-16-9-5-6-10-17(16)21-19)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKQMKVEIQZCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-(4-phenylpiperazin-1-yl)quinoxaline.

    Reduction: Formation of 2-amino-3-(4-phenylpiperazin-1-yl)quinoxaline.

    Substitution: Formation of this compound.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease, where cholinergic deficits are observed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituents on the Quinoxaline Core
  • 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (CAS 155584-74-0): Key Differences: Chloro substituent at position 2 instead of methoxy; methylpiperazine at position 3. Impact: The chloro group increases lipophilicity but may reduce metabolic stability compared to methoxy. Methylpiperazine lacks the aromatic phenyl group, diminishing affinity for serotonin receptors. This compound is primarily used in early-stage pharmacological studies .
  • 2-Methoxy-3-(piperazin-1-yl)quinoxaline: Key Differences: Lacks the phenyl group on the piperazine ring. Impact: Reduced receptor binding efficiency due to the absence of the hydrophobic phenyl group, which is critical for interactions with CNS targets like 5-HT₃ and D₂ receptors .
Piperazine Modifications
  • 4-{4-[2-(4-(2-Substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Key Differences: Incorporates a thiazole ring linked to the piperazine via an ethylphenyl spacer. Impact: The thiazole moiety enhances atypical antipsychotic activity by improving dopamine-serotonin receptor balance. This structural complexity, however, increases synthetic difficulty compared to the simpler 2-methoxy-3-(4-phenylpiperazinyl) derivative .
  • N-(3-Chloro-2-methylphenyl)-quinoxaline-2-carboxamide (4i): Key Differences: Carboxamide group at position 2 and a chlorophenyl substituent. Impact: Demonstrates antidepressant activity in animal models but lacks the piperazine group, limiting its utility in antipsychotic applications .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Key Features Bioactivity Pharmacokinetic Notes
2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline Methoxy (position 2), 4-phenylpiperazine (position 3) Antipsychotic, serotonin receptor modulation Moderate lipophilicity (LogP ~2.8); improved CNS penetration
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline Chloro (position 2), methylpiperazine (position 3) Early-stage antipsychotic lead High lipophilicity (LogP ~3.5); rapid absorption but short half-life
Quinoxaline 1,4-di-N-oxide derivatives Di-N-oxide groups, enone moieties Antimalarial (IC₅₀ = 0.8 µM vs. Plasmodium falciparum) Poor CNS penetration due to high polarity
Pyrazolo[1,5-a]quinoxaline TLR7 antagonists Pyrazoloquinoxaline core, alkyl chains TLR7 inhibition (IC₅₀ = 8.2 µM) Alkyl chain length (C4–C5) optimizes potency and solubility

Biological Activity

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is a synthetic compound belonging to the quinoxaline family, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on various research findings.

Chemical Structure

The compound features a quinoxaline core substituted with a methoxy group and a phenylpiperazine moiety. This structural configuration is essential for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Potential Antitubercular Activity : Shows promising results against Mycobacterium species.

Antimicrobial Activity

The compound has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various strains have been reported to be in the range of 0.25 to 1 mg/L against resistant strains like MRSA and VRE .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.5
Enterococcus faecium0.75
Escherichia coli1
Mycobacterium tuberculosis8

Anticancer Properties

Studies have shown that this quinoxaline derivative exhibits cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • IC50 Values : The compound demonstrated IC50 values ranging from 1.6 µM to 9 µM depending on the cell line tested, indicating potent antiproliferative activity .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-79
HeLa6.5
CCRF-HSB-2>100

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The quinoxaline structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

Several studies have highlighted the effectiveness of quinoxaline derivatives in treating infections and cancer:

  • A study demonstrated that modifications in the quinoxaline structure led to enhanced antibacterial activity against resistant strains, emphasizing structure-activity relationships (SAR) .
  • Another investigation reported significant anticancer effects in vitro, suggesting that these compounds could serve as a foundation for new therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives are synthesized via condensation of o-phenylenediamine with diketones or via substitution at the quinoxaline core using piperazine derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical. In a related study, heating 6,7-difluoroquinoxaline with N-methylpiperazine in DMSO under acidic conditions yielded substituted quinoxalines with >40% efficiency . Methoxy group introduction may require protecting-group strategies to prevent undesired side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard characterization includes:

  • NMR spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts with analogous quinoxaline derivatives (e.g., δ 8.23–8.78 ppm for aromatic protons in substituted quinoxalines) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 356 for a fluorophenyl-quinoxaline analogue) .
  • Melting point analysis : Cross-reference with literature values (e.g., 187–190°C for structurally similar piperazine derivatives) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Start with in vitro antimicrobial or cytotoxicity assays. For instance, substituted quinoxalines exhibit activity against Staphylococcus aureus (MIC < 10 µg/mL) in disk diffusion assays . Dose-response studies (0.1–100 µM) can identify IC50_{50} values for antitumor activity, as seen in analogues with IC50_{50} < 5 µM against MCF-7 cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

Key SAR considerations:

  • Piperazine substitution : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to modulate receptor binding .
  • Methoxy positioning : Analogues with methoxy at C2 vs. C3 show divergent pharmacokinetic profiles due to steric and electronic effects .
  • Quinoxaline core modification : Introduce fluorinated or trifluoromethyl groups to improve metabolic stability, as demonstrated in trifluoromethyl-quinoline derivatives .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

  • Solubility : Use Hansen solubility parameters to identify optimal co-solvents (e.g., DMSO-water mixtures). Conflicting data may arise from polymorphic forms; confirm crystallinity via X-ray diffraction (e.g., bond angles like C6–C5–C18–F3 = 117.0° in trifluoromethyl derivatives) .
  • Bioavailability : Perform comparative studies using pharmacokinetic models. For example, logP values >2.5 correlate with improved membrane permeability but may reduce aqueous solubility .

Q. What advanced analytical methods are recommended for detecting synthesis byproducts or impurities?

  • HPLC-MS : Detect trace impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one at m/z 356.2) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles in piperazine-quinoxaline hybrids) .

Q. How can computational chemistry aid in predicting binding modes or metabolic pathways?

  • Docking simulations : Map interactions with targets like serotonin receptors (5-HT1A_{1A}) using crystal structures of similar quinoxalines .
  • ADMET prediction : Tools like SwissADME can forecast metabolic sites (e.g., N-demethylation of piperazine) and potential toxicity .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses of substituted quinoxalines?

  • Stepwise purification : Isolate intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) .
  • Catalytic optimization : Use Pd/C or CuI for cross-coupling reactions to reduce side products .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS .
  • Accelerated aging : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.